molecular formula C16H17NO5S2 B12025643 3-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B12025643
M. Wt: 367.4 g/mol
InChI Key: VYIZULHTDXUVGN-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with the molecular formula C16H17NO5S2 This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a propanoic acid moiety

Preparation Methods

The synthesis of 3-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes, potentially inhibiting their activity. The benzylidene group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The propanoic acid moiety can form hydrogen bonds with target molecules, stabilizing the compound’s binding .

Comparison with Similar Compounds

Similar compounds include other thiazolidinone derivatives, such as:

  • 3-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
  • 3-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity.

Properties

Molecular Formula

C16H17NO5S2

Molecular Weight

367.4 g/mol

IUPAC Name

3-[(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C16H17NO5S2/c1-3-22-11-5-4-10(8-12(11)21-2)9-13-15(20)17(16(23)24-13)7-6-14(18)19/h4-5,8-9H,3,6-7H2,1-2H3,(H,18,19)/b13-9+

InChI Key

VYIZULHTDXUVGN-UKTHLTGXSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.